molecular formula C23H21N3O3S B11003129 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}-D-tryptophan

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}-D-tryptophan

Cat. No.: B11003129
M. Wt: 419.5 g/mol
InChI Key: VZQSYADQMAHNOB-HXUWFJFHSA-N
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Description

Its chemical formula is C₁₃H₁₄N₂O₃, and its molecular weight is 246.26 g/mol . This compound combines the acetyl group with the indole side chain of tryptophan, resulting in a unique structure.

Preparation Methods

Synthetic Routes:: The synthesis of N-Acetyl-D-tryptophan involves the acetylation of D-tryptophan. Here’s a simplified synthetic route:

    Acetylation of D-tryptophan: D-tryptophan reacts with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form N-Acetyl-D-tryptophan.

    Purification: The product is purified using recrystallization or column chromatography.

Industrial Production:: While industrial-scale production methods are not widely documented, the laboratory-scale synthesis can be scaled up for commercial purposes.

Chemical Reactions Analysis

Reactivity:: N-Acetyl-D-tryptophan can undergo various chemical reactions:

    Hydrolysis: The acetyl group can be hydrolyzed to regenerate D-tryptophan.

    Oxidation: The indole ring can be oxidized under appropriate conditions.

    Substitution: The thiazole ring may participate in substitution reactions.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride or acetyl chloride, pyridine.

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products:: The major product of N-Acetyl-D-tryptophan hydrolysis is D-tryptophan. Oxidation may yield various products, including indole derivatives.

Scientific Research Applications

N-Acetyl-D-tryptophan finds applications in:

    Biochemical Research: As a modified amino acid, it helps study protein structure and function.

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Industry: Used in the development of novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism of N-Acetyl-D-tryptophan’s effects remains an active area of research. It may interact with cellular pathways related to tryptophan metabolism, neurotransmission, or immune responses.

Comparison with Similar Compounds

While N-Acetyl-D-tryptophan is relatively rare, its uniqueness lies in the combination of an acetyl group with the indole ring of tryptophan. Similar compounds include N-Acetyl-L-tryptophan and other acetylated amino acids.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C23H21N3O3S/c1-14-6-8-15(9-7-14)22-25-17(13-30-22)11-21(27)26-20(23(28)29)10-16-12-24-19-5-3-2-4-18(16)19/h2-9,12-13,20,24H,10-11H2,1H3,(H,26,27)(H,28,29)/t20-/m1/s1

InChI Key

VZQSYADQMAHNOB-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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